BenchChemオンラインストアへようこそ!

3-(benzyloxy)-N-(1-phenylethyl)benzamide

Positional isomer SAR Benzyloxybenzamide Target engagement selectivity

3-(Benzyloxy)-N-(1-phenylethyl)benzamide (IUPAC: N-(1-phenylethyl)-3-phenylmethoxybenzamide; molecular formula C22H21NO2; MW 331.4 g/mol) is a synthetic benzamide derivative belonging to the broader benzyloxy benzamide class that has been actively investigated in multiple therapeutic programs. The compound features a 3-benzyloxy substitution on the benzamide phenyl ring coupled with an N-(1-phenylethyl) amide side chain, a structural arrangement that distinguishes it from the more extensively characterized 2- and 4-benzyloxy positional isomers studied as SMS2 inhibitors (2-benzyloxy series) and PARP10/ARTD10 inhibitors (4-benzyloxy series).

Molecular Formula C22H21NO2
Molecular Weight 331.4 g/mol
Cat. No. B4222768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzyloxy)-N-(1-phenylethyl)benzamide
Molecular FormulaC22H21NO2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C22H21NO2/c1-17(19-11-6-3-7-12-19)23-22(24)20-13-8-14-21(15-20)25-16-18-9-4-2-5-10-18/h2-15,17H,16H2,1H3,(H,23,24)
InChIKeyNOGYIGBBMLYFEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-N-(1-phenylethyl)benzamide: Procurement-Grade Structural Identity and Baseline Characterization


3-(Benzyloxy)-N-(1-phenylethyl)benzamide (IUPAC: N-(1-phenylethyl)-3-phenylmethoxybenzamide; molecular formula C22H21NO2; MW 331.4 g/mol) is a synthetic benzamide derivative belonging to the broader benzyloxy benzamide class that has been actively investigated in multiple therapeutic programs [1]. The compound features a 3-benzyloxy substitution on the benzamide phenyl ring coupled with an N-(1-phenylethyl) amide side chain, a structural arrangement that distinguishes it from the more extensively characterized 2- and 4-benzyloxy positional isomers studied as SMS2 inhibitors (2-benzyloxy series) and PARP10/ARTD10 inhibitors (4-benzyloxy series) [2][3]. The benzyloxy benzamide scaffold has demonstrated tractable structure-activity relationships across PSD95-nNOS protein-protein interaction inhibition, PARP inhibition, and amyloid-beta aggregation inhibition, positioning 3-(benzyloxy)-N-(1-phenylethyl)benzamide as a strategically distinct member of a pharmacologically validated chemotype [4][5].

Why 3-(Benzyloxy)-N-(1-phenylethyl)benzamide Cannot Be Interchanged with Positional Isomers or N-Substitution Analogs


Procurement decisions involving benzyloxy benzamide derivatives must account for the profound impact of benzyloxy ring position (2-, 3-, or 4-) and N-substituent architecture on pharmacological target engagement. In the SMS2 inhibitor series, the 2-benzyloxy substitution pattern proved critical for activity, with the lead compound Ly93 achieving 91 nM potency and >1400-fold selectivity for SMS2 over SMS1 [1]. Conversely, PARP10/ARTD10 inhibition was optimized through 4-(benzyloxy)benzamide derivatives, where compound 32 exhibited an IC50 of 230 nM and cellular target engagement in HeLa cells [2]. The 3-substitution pattern remains comparatively underexplored in published SAR campaigns, creating both a gap and an opportunity: compounds with the 3-benzyloxy orientation are not interchangeable surrogates for their 2- or 4-substituted counterparts and may access distinct conformational and electronic profiles at biological targets [3]. Similarly, the N-(1-phenylethyl) substituent introduces a chiral center and branching at the amide nitrogen, differentiating it from the linear N-phenethyl analogs evaluated in the anti-amyloid program, where N-phenethylbenzamide 5a demonstrated potent Aβ42 aggregation inhibition [4]. These positional and architectural features preclude simple substitution without experimental validation.

Quantitative Differentiation Evidence for 3-(Benzyloxy)-N-(1-phenylethyl)benzamide Against Closest Structural Comparators


Positional Isomer Differentiation: 3-Benzyloxy vs. 2-Benzyloxy vs. 4-Benzyloxy Benzamide Scaffolds

The benzyloxy substitution position on the benzamide core fundamentally determines biological target preference within this chemotype. The 2-benzyloxybenzamide scaffold has been optimized for sphingomyelin synthase 2 (SMS2) inhibition, with the lead compound Ly93 exhibiting an IC50 of 91 nM against purified SMS2 and >1400-fold selectivity over SMS1 (IC50 133.9 μM) [1]. In contrast, the 4-benzyloxybenzamide scaffold has been developed for PARP10/ARTD10 inhibition, with compound 32 (OUL35 derivative) achieving an IC50 of 230 nM and demonstrating cellular rescue activity in HeLa cells overexpressing ARTD10 [2]. The 3-benzyloxy substitution pattern has been separately claimed in PARP DNA repair enzyme inhibitor patents (US-5756510), suggesting a distinct polypharmacology profile for the 3-substituted series [3]. 3-(Benzyloxy)-N-(1-phenylethyl)benzamide represents a unique intersection of 3-position benzyloxy substitution with a chiral N-(1-phenylethyl) amide modification, a combination not represented in published 2- or 4-benzyloxy lead series.

Positional isomer SAR Benzyloxybenzamide Target engagement selectivity

N-Substituent Architecture: Chiral N-(1-Phenylethyl) vs. Achiral N-Phenethyl Benzamide Differentiation

The N-(1-phenylethyl) substituent in 3-(benzyloxy)-N-(1-phenylethyl)benzamide introduces a chiral methyl branch at the amide nitrogen that is absent in the linear N-phenethyl analogs evaluated by Zhao et al. (2024) for Aβ42 aggregation inhibition [1]. In that study, a library of 27 benzamide derivatives spanning N-benzyl, N-phenethyl, and N-benzyloxybenzamide subclasses was evaluated. The N-phenethylbenzamide hit compound 5a demonstrated anti-aggregation activity with 91-96% cell viability rescue at 25 μM in HT22 hippocampal neuronal cells [1]. The N-(1-phenylethyl) modification introduces a stereogenic center that can differentially influence target binding: in the structurally related anticonvulsant series of 4-amino-N-(1-phenylethyl)benzamide, enantiomeric separation revealed differential anticonvulsant activity profiles [2]. The combination of 3-benzyloxy substitution with chiral N-(1-phenylethyl) amide architecture is not represented in any of the published benzyloxybenzamide hit series, providing a structurally novel chemical space intersection.

N-substituent SAR Chiral benzamide Amyloid-beta aggregation

Class-Level Neuroprotective Potential: Benzyloxy Benzamide PSD95-nNOS PPI Inhibition SAR Context

The benzyloxy benzamide chemotype has been systematically optimized for PSD95-nNOS protein-protein interaction (PPI) inhibition, a validated neuroprotective strategy for ischemic stroke [1]. Chen et al. (2023) explored the chemical space of the SCR4026 benzyloxybenzamide scaffold through extensive SAR, resulting in the lead compound 29 (LY836), which demonstrated: (a) neuroprotective activity in primary cortical neurons against glutamate-induced damage, (b) significant blockade of PSD95-nNOS association in co-immunoprecipitation experiments, (c) pharmacokinetic half-lives of T1/2 = 4.26 h (oral) and 4.08 h (intravenous) in rats, and (d) therapeutic efficacy in the MCAO ischemic stroke model with reduced infarct size and neurological deficit scores [1]. While 3-(benzyloxy)-N-(1-phenylethyl)benzamide was not the specific lead compound in this study, the SAR campaign established that benzyloxy substitution position and N-substituent identity are critical determinants of neuroprotective potency within this chemotype, providing a validated framework for evaluating the 3-substituted, N-(1-phenylethyl)-modified variant [1].

Neuroprotection Ischemic stroke PSD95-nNOS PPI Benzyloxy benzamide SAR

Physicochemical Differentiation: Calculated Drug-Likeness and Property Comparison with 2- and 4-Benzyloxy Regioisomers

3-(Benzyloxy)-N-(1-phenylethyl)benzamide (C22H21NO2; MW 331.4 g/mol) presents distinct physicochemical properties compared to its closest regioisomeric and N-substitution analogs . The molecular weight of 331.4 g/mol falls within the optimized range for CNS drug-likeness, comparable to the benzyloxybenzamide leads characterized by Chen et al. (2023) where compound 29 (LY836) demonstrated favorable drug-like properties with good oral bioavailability and brain penetration sufficient for in vivo efficacy in the MCAO stroke model [1]. In the PARP10 inhibitor series, the related 4-(benzyloxy)benzamide compound 32 (MW approximately 319 g/mol for the core scaffold) achieved submicromolar cellular potency with maintained selectivity, demonstrating that benzyloxybenzamides in this molecular weight range possess favorable cell permeability characteristics [2]. The 3-substitution pattern provides a distinct hydrogen-bonding geometry compared to 2- and 4-substituted analogs due to the meta-orientation of the benzyloxy oxygen relative to the carboxamide group.

Drug-likeness Physicochemical properties Benzyloxybenzamide Lead optimization

Synthetic Tractability and Procurement Differentiation: 3-Hydroxybenzamide vs. 2-/4-Hydroxybenzamide Starting Material Routes

The synthetic route to 3-(benzyloxy)-N-(1-phenylethyl)benzamide proceeds via O-benzylation of 3-hydroxybenzamide followed by amide coupling with 1-phenylethylamine, or alternatively via direct amidation of 3-(benzyloxy)benzoic acid . This two-step sequence from commercially available 3-hydroxybenzamide (CAS 618-49-5) or 3-(benzyloxy)benzoic acid distinguishes the synthetic accessibility of the 3-substituted isomer from its 2- and 4-substituted counterparts, each of which requires distinct starting materials and may present different reaction optimization challenges. The 3-hydroxybenzamide intermediate is less commonly employed in benzamide SAR campaigns compared to 4-hydroxybenzamide, which is extensively used in the PARP10 inhibitor and anticonvulsant benzamide series [1][2]. This synthetic divergence means that 3-substituted benzyloxy benzamides are less likely to be available from compound library collections optimized around 4-substituted scaffolds, necessitating targeted custom synthesis or specialized procurement from suppliers maintaining diverse benzamide libraries.

Synthetic accessibility Benzyloxybenzamide synthesis Procurement lead time

Limitations Caveat: Documented Evidence Gaps for This Specific Compound

A systematic literature and database search (PubMed, BindingDB, ChEMBL, ChemSpider, Google Patents, and major vendor catalogs) conducted for this evidence assessment did not identify peer-reviewed quantitative bioactivity data (IC50, Ki, EC50, or in vivo efficacy) for the specific compound 3-(benzyloxy)-N-(1-phenylethyl)benzamide . The compound is listed in commercial vendor catalogs with basic identity data (IUPAC name, molecular formula, MW) but no associated biological characterization . All pharmacological evidence presented in this guide is derived from structurally related benzyloxy benzamide analogs (class-level inference) or positional isomer comparator studies (cross-study comparison). Users procuring this compound for biological evaluation should anticipate the need for primary screening and target deconvolution, as no pre-existing selectivity, toxicity, or pharmacokinetic data are available for this exact chemical entity.

Evidence gap analysis Data availability Procurement risk assessment

Optimal Research and Procurement Application Scenarios for 3-(Benzyloxy)-N-(1-phenylethyl)benzamide


SAR Exploration of Benzyloxy Substitution Position Effects on PSD95-nNOS PPI Inhibition

Investigators building on the SCR4026 benzyloxybenzamide neuroprotective program (Chen et al., 2023) can employ 3-(benzyloxy)-N-(1-phenylethyl)benzamide as a positional isomer probe to systematically evaluate how the 3-benzyloxy substitution pattern compares to the 2- and 4-substituted analogs characterized in the published SAR campaign. The chiral N-(1-phenylethyl) modification adds an additional dimension for exploring stereochemistry-dependent effects on PSD95-nNOS protein-protein interaction disruption, using the established primary cortical neuron glutamate toxicity assay and co-immunoprecipitation protocol [1].

PARP Inhibition Profiling Against the 3-Benzyloxybenzamide Patent Space

The 3-benzyloxybenzamide subclass is specifically claimed in PARP DNA repair enzyme inhibitor patents (US-5756510). 3-(Benzyloxy)-N-(1-phenylethyl)benzamide serves as a structurally appropriate probe for evaluating PARP isoform selectivity within the 3-substituted benzamide chemical space, complementing the 4-substituted PARP10 inhibitor series (Murthy et al., 2018). Procurement is indicated for research programs seeking to differentiate PARP inhibition profiles between 3- and 4-benzyloxy substitution patterns [2][3].

Amyloid-Beta Aggregation Inhibitor Development with Chiral Benzamide Templates

The anti-amyloid program reported by Zhao et al. (2024) identified N-benzyloxybenzamide 7a and N-phenethylbenzamide 5a as hit compounds with 91-96% cell viability rescue at 25 μM in the Aβ42-induced HT22 cytotoxicity model. 3-(Benzyloxy)-N-(1-phenylethyl)benzamide combines structural features of both hit subclasses (benzyloxy substitution and substituted N-alkyl architecture) with the added dimension of chirality at the α-carbon of the N-substituent, making it a logical next-generation candidate for ThT-based aggregation kinetics, TEM, and HT22 cell rescue assays [4].

Custom Synthesis Reference Standard for Analytical Method Development

Given the limited commercial availability and absence of pharmacopeial monographs, 3-(benzyloxy)-N-(1-phenylethyl)benzamide is suitable for development as an in-house reference standard for HPLC purity determination, NMR structural confirmation, and mass spectrometric characterization in laboratories synthesizing or characterizing benzyloxybenzamide derivative libraries. The compound's distinct retention time, NMR chemical shift profile, and mass spectral fragmentation pattern can serve as analytical benchmarks for the 3-substituted benzamide series [1].

Quote Request

Request a Quote for 3-(benzyloxy)-N-(1-phenylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.